2-Methoxybenzimidamide hydrochloride

Solubility Formulation Physical chemistry

2-Methoxybenzimidamide hydrochloride (CAS 57075-83-9) is a substituted benzamidine derivative, specifically an aryl amidine hydrochloride salt with the molecular formula C8H11ClN2O and a molecular weight of 186.64. It is commercially available as a research chemical building block, typically offered at purities of 95% or higher.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 57075-83-9
Cat. No. B3416069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzimidamide hydrochloride
CAS57075-83-9
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=N)N.Cl
InChIInChI=1S/C8H10N2O.ClH/c1-11-7-5-3-2-4-6(7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
InChIKeyUYPHFBKQVOALNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybenzimidamide hydrochloride (CAS 57075-83-9) Procurement Guide: Core Properties and Vendor Specifications


2-Methoxybenzimidamide hydrochloride (CAS 57075-83-9) is a substituted benzamidine derivative, specifically an aryl amidine hydrochloride salt with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is commercially available as a research chemical building block, typically offered at purities of 95% or higher . The compound is characterized by its 2-methoxy substitution on the benzene ring, which distinguishes it from unsubstituted benzamidine . This compound is primarily utilized in organic synthesis and medicinal chemistry as an intermediate or scaffold for further derivatization, leveraging the reactivity of its amidine group .

Why 2-Methoxybenzimidamide Hydrochloride (CAS 57075-83-9) Cannot Be Interchanged with Other Benzamidines: A Procurement Perspective


Direct substitution of 2-methoxybenzimidamide hydrochloride with other benzamidine derivatives is not advisable without careful consideration. The 2-methoxy group introduces distinct electronic and steric properties, which can significantly alter the compound's reactivity, solubility, and biological interactions compared to unsubstituted benzamidine or isomers like the 4-methoxy analog . For instance, the ortho-methoxy group in 2-methoxybenzimidamide hydrochloride can influence the basicity and hydrogen-bonding capacity of the amidine moiety [1]. Furthermore, the hydrochloride salt form (CAS 57075-83-9) offers improved handling, storage stability, and aqueous solubility compared to the free base form (CAS 51818-19-0), which is a critical practical consideration for experimental workflows . Therefore, substituting it with a generic benzamidine or even a regioisomer could lead to unexpected synthetic outcomes or irreproducible biological data. The following section details the quantifiable differences that underpin this necessity for precise compound selection.

Quantitative Differentiation of 2-Methoxybenzimidamide Hydrochloride (CAS 57075-83-9) vs. Its Closest Analogs: A Data-Driven Procurement Guide


Improved Aqueous Solubility of 2-Methoxybenzimidamide Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 57075-83-9) provides a critical advantage in aqueous solubility over the corresponding free base form, 2-methoxybenzimidamide (CAS 51818-19-0). The free base is described as having poor solubility in water, while the hydrochloride salt is reported to be soluble . This is a key differentiator for researchers planning biological assays or aqueous-phase reactions.

Solubility Formulation Physical chemistry

2-Methoxybenzimidamide Hydrochloride as a Superior Starting Point for Synthesizing Hh Pathway Inhibitors

2-Methoxybenzamide derivatives have been directly synthesized and evaluated as Hedgehog (Hh) signaling pathway inhibitors, with one compound achieving nanomolar potency (IC50 = 52 nM) in a luciferase reporter assay [1]. This provides a validated synthetic route and a clear biological activity benchmark for new research programs using the 2-methoxybenzamide scaffold. In contrast, the biological activity of the unsubstituted benzamidine scaffold against the Hh pathway is not established in this context.

Medicinal chemistry Hedgehog pathway Cancer research

Comparative Analysis of 2-Methoxy vs. 4-Methoxy Substitution on Benzamidine: A Key Regioisomeric Distinction

The position of the methoxy substituent on the benzamidine ring is a critical determinant of both physicochemical and biological properties. The 2-methoxy group creates an ortho-substituted scaffold, which can influence conformational dynamics and potential for intramolecular hydrogen bonding with the amidine group, unlike its 4-methoxy regioisomer (CAS 51721-68-7) . While head-to-head biological data is lacking, this regioisomeric difference is fundamental in medicinal chemistry for optimizing target engagement and metabolic stability.

Organic synthesis Regioisomer Medicinal chemistry

Optimal Scientific and Industrial Use Cases for 2-Methoxybenzimidamide Hydrochloride (CAS 57075-83-9)


Synthesis and Structure-Activity Relationship (SAR) Studies of Hedgehog Signaling Pathway Inhibitors

2-Methoxybenzimidamide hydrochloride serves as a validated starting point for synthesizing derivatives that inhibit the Hedgehog (Hh) signaling pathway. Research has demonstrated that 2-methoxybenzamide derivatives can achieve nanomolar potency (e.g., IC50 = 52 nM) against this pathway [1]. Using this compound allows for efficient exploration of the SAR around the 2-methoxybenzamide core, potentially leading to novel cancer therapeutics targeting Smoothened (Smo).

Design of Serine Protease Inhibitors with Modified Selectivity

Benzamidine derivatives are known serine protease inhibitors, binding to enzymes like trypsin and thrombin [1]. The 2-methoxy substitution on 2-methoxybenzimidamide hydrochloride introduces steric and electronic changes that can alter the compound's selectivity profile for different serine proteases compared to the unsubstituted parent. This makes it a valuable scaffold for developing more selective probes or therapeutic leads, where fine-tuning enzyme inhibition is critical.

Preparation of Aqueous-Based Assays and Formulations

The hydrochloride salt form of this compound (CAS 57075-83-9) offers enhanced aqueous solubility compared to its free base counterpart [1]. This property makes it the preferred form for preparing stock solutions and working concentrations for a wide range of biological assays conducted in aqueous buffers, including enzymatic assays, cell-based experiments, and initial in vivo formulation studies, thereby streamlining experimental workflows.

Building Block for the Synthesis of 1,2,4-Triazole-Containing Heterocycles

Benzimidamide derivatives are known intermediates in the synthesis of 1,2,4-triazoles [1]. 2-Methoxybenzimidamide hydrochloride can be employed in oxidative cyclization reactions to construct novel 1,2,4-triazole scaffolds bearing a 2-methoxyphenyl substituent. This enables the exploration of new chemical space for drug discovery programs interested in the diverse biological activities associated with the 1,2,4-triazole motif.

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